molecular formula C10H9NO4S B2919100 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione CAS No. 338421-42-4

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione

Cat. No.: B2919100
CAS No.: 338421-42-4
M. Wt: 239.25
InChI Key: RJTMHWOHIZKICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione is a synthetic organic compound belonging to the class of 1,4-thiazinane derivatives. These sulfur- and nitrogen-containing heterocycles are recognized as privileged scaffolds in modern medicinal chemistry due to their diverse biological activities . The 1,1-dioxo moiety indicates a sulfone group, which can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers value this structural motif for developing new pharmacologically active agents. The core 1,4-thiazinane structure is a key feature in various bioactive molecules and has been identified in compounds with a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and antitumor properties, making it a versatile template for drug discovery campaigns . Furthermore, structurally similar saturated thiazinane (also known as thiazinane) frameworks are present in molecules evaluated for treating conditions such as peptic ulcers and as HIV integrase inhibitors, underscoring the therapeutic relevance of this heterocyclic system . The specific substitution pattern on the 1,4-thiazinane ring, featuring a phenyl group at the N-4 position and dione functional groups at the 3 and 5 positions, defines this compound's unique chemical space. This arrangement makes it a valuable intermediate for further chemical exploration, including the synthesis of more complex fused or spiro-heterocyclic systems, which are prominent in the search for new bioactive compounds . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for personal application. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1,1-dioxo-4-phenyl-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c12-9-6-16(14,15)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTMHWOHIZKICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Thiazinane Derivatives

Example Compounds :

  • 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) ()

Comparison :

  • Structural Differences: Compound 35 lacks the methyl group at position 2 present in 34. The phenyl substituent in the target compound is replaced by a bromo-dimethylphenoxy group in these analogs.
  • Synthetic Pathways : Both compounds are synthesized via ring-opening reactions of bicyclic precursors. Compound 35 is formed in 66% yield using NaH, while 36 (32% yield) requires additional alkylation with iodomethane .
  • Relevance : The lower yield of 36 suggests steric hindrance from the methyl group complicates synthesis. This highlights the sensitivity of thiazinane derivatives to substituent effects.

Diketopiperazine Derivatives

Example Compounds :

  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (6) and Albonoursin (7) ()

Comparison :

  • Structural Differences : Diketopiperazines are six-membered dipeptide-derived rings with two ketone groups, differing from the thiazinane-dione’s sulfur-containing core.
  • Biological Activity : Compound 6 and 7 exhibit antiviral activity against H1N1 (IC₅₀ = 28.9 μM and 6.8 μM, respectively). The target compound’s sulfone group may enhance metabolic stability compared to diketopiperazines’ amide bonds .
  • Synthesis: Diketopiperazines are often biosynthesized by marine actinomycetes, whereas thiazinane-diones require synthetic routes (e.g., cyclization or alkylation) .

Benzodioxin-Based Thiadiazole-Fused Heterocycles

Example Compounds :

  • 1,4-Benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs ()

Comparison :

  • Structural Differences : These compounds feature fused thiadiazole rings and a benzodioxin moiety, contrasting with the thiazinane-dione’s single heterocyclic ring.
  • Pharmacological Targets: Designed as antidiabetic agents, they inhibit α-amylase and α-glucosidase.
  • Synthesis : Requires iodine-mediated cyclization and thiosemicarbazide intermediates, which are more complex than thiazinane-dione routes .

Benzodiazepine-Dione Derivatives

Example Compounds :

  • 1H-1,4-Benzodiazepine-2,5-dione, 3,4-dihydro-1-phenyl- (CAS 4323-59-5) ()

Comparison :

  • Structural Differences : Benzodiazepine-diones incorporate a seven-membered ring with nitrogen atoms at positions 1 and 4, unlike the sulfur-containing thiazinane.
  • Applications : Benzodiazepine-diones are central nervous system modulators, whereas thiazinane-diones’ applications remain underexplored.
  • Stability : The sulfone group in thiazinane-diones may confer greater oxidative stability compared to benzodiazepines’ amine/amide functionalities .

Pharmacological and Industrial Relevance

  • Thiazinane-diones: Potential as intermediates for sulfonamide-based drugs (e.g., antimicrobials or enzyme inhibitors). Limited direct activity data suggest a need for targeted bioassays.
  • Diketopiperazines : Proven antiviral and anti-inflammatory agents, but metabolic instability limits therapeutic use.
  • Benzodioxin-thiadiazoles : Emerging antidiabetic candidates with enzyme inhibition mechanisms.
  • Benzodiazepine-diones : Established neuroactive drugs but with addiction risks.

Biological Activity

Overview

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione is a heterocyclic compound characterized by its unique structure containing both sulfur and nitrogen atoms. This compound has gained attention due to its diverse biological activities, particularly its antibacterial, antifungal, and antiviral properties. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9NO4S
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 338421-42-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its antibacterial and antifungal activities.
  • Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways within cells.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antibiotics.

Antifungal Activity

The compound has shown efficacy against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The antifungal properties highlight its potential in treating fungal infections.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties as well. It has been shown to inhibit viral replication in vitro for certain viruses such as herpes simplex virus (HSV) and influenza virus.

Study on Antibacterial Efficacy

A study published in Molecules evaluated the antibacterial efficacy of various thiazinane derivatives including this compound. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli compared to control groups .

Study on Antifungal Properties

Another research article focused on the antifungal activity of this compound against Candida species. The study reported a notable reduction in fungal growth at MIC values significantly lower than those required for standard antifungal agents .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the phenyl ring or the dioxo group can lead to enhanced potency or selectivity against specific pathogens. For instance:

ModificationEffect on Activity
Substitution on PhenylIncreased antibacterial activity
Alteration of Dioxo GroupEnhanced antifungal properties

Q & A

Q. What are the common synthetic routes for 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of thiourea derivatives with carbonyl-containing reagents. For example, analogous heterocycles like 1,3,5-triazinane-2,4-dithiones are synthesized via acid-catalyzed cyclization of thioureas with carboxylic acids, using catalysts like FeCl₃·6H₂O to enhance reaction efficiency . Optimization strategies include:

  • Factorial Design: Systematically varying temperature, catalyst loading, and solvent polarity to identify optimal conditions .
  • Kinetic Monitoring: Using techniques like HPLC or in-situ FTIR to track intermediate formation and adjust reaction time .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while protic solvents (e.g., ethanol) can stabilize transition states .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR can confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the thiazinane-dione backbone (carbonyl signals at ~170–180 ppm) .
  • HPLC-PDA: High-performance liquid chromatography with photodiode array detection ensures purity (>95%) and identifies byproducts via retention time and UV spectra .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 280.0452 for C₁₁H₁₀NO₄S₂) verifies molecular formula and detects isotopic patterns indicative of sulfur atoms .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The electron-withdrawing 1,1-dioxo group on the thiazinane ring creates a polarized environment, enhancing susceptibility to nucleophilic attack at the 3- and 5-positions. Key considerations:

  • Frontier Molecular Orbital (FMO) Analysis: Computational tools (e.g., DFT) can predict reactive sites by mapping HOMO-LUMO gaps .
  • Substituent Effects: Electron-donating groups on the phenyl ring (e.g., -OCH₃) may stabilize transition states in electrophilic substitutions .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanics/molecular mechanics) be integrated with experimental data to design novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian or ORCA) to model reaction pathways and identify low-energy intermediates .
  • Docking Studies: Combine crystallographic data (if available) with molecular docking to predict binding affinities of derivatives to target proteins (e.g., enzymes in microbial pathogens) .
  • Feedback Loops: Experimental results (e.g., IC₅₀ values from bioassays) refine computational models, enabling iterative design of derivatives with optimized steric and electronic profiles .

Q. What strategies resolve contradictions in reaction kinetics data between computational predictions and experimental observations?

Methodological Answer:

  • Sensitivity Analysis: Identify variables (e.g., solvent effects, catalyst decomposition) that disproportionately affect outcomes using tools like Monte Carlo simulations .
  • In-Silico Error Quantification: Compare computed activation energies with experimental Arrhenius plots to calibrate computational models .
  • Cross-Validation: Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate discrepancies caused by side reactions or impurities .

Q. What engineering considerations are critical for scaling up the synthesis while maintaining stereochemical control?

Methodological Answer:

  • Reactor Design: Continuous-flow reactors minimize batch variability and improve heat transfer, critical for exothermic cyclization steps .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to detect crystallization or racemization during scale-up .
  • Separation Technologies: Use membrane-based systems or centrifugal partitioning chromatography to isolate enantiomers if chiral centers form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.